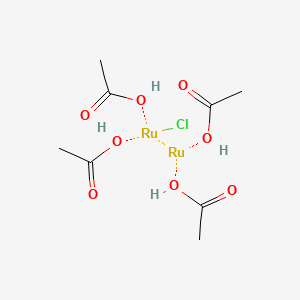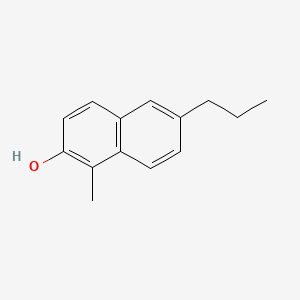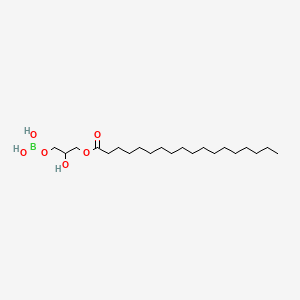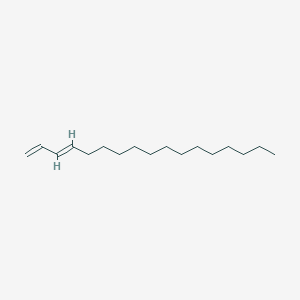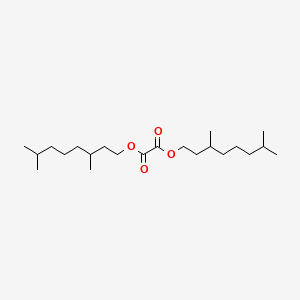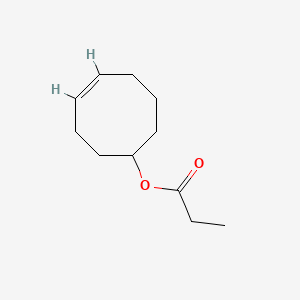
Cyclooct-4-en-1-yl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooct-4-en-1-yl propionate is an organic compound with the molecular formula C11H18O2. It is a derivative of cyclooctene, where a propionate group is attached to the cyclooctene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclooct-4-en-1-yl propionate can be synthesized through the esterification of cyclooct-4-en-1-ol with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Cyclooct-4-en-1-yl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the propionate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: this compound oxide.
Reduction: Cyclooct-4-en-1-ol.
Substitution: Various substituted cyclooctene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclooct-4-en-1-yl propionate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is utilized in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclooct-4-en-1-yl propionate involves its reactivity with various chemical reagents. The ester group can undergo hydrolysis to release the corresponding alcohol and acid. In bioorthogonal chemistry, the compound can participate in click reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), to form stable triazole linkages.
Comparación Con Compuestos Similares
Similar Compounds
Cyclooct-4-en-1-ol: The alcohol derivative of cyclooctene.
Cyclooct-4-en-1-yl acetate: An ester similar to cyclooct-4-en-1-yl propionate but with an acetate group.
Cyclooct-4-en-1-yl butyrate: Another ester derivative with a butyrate group.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct reactivity and properties compared to other cyclooctene derivatives. Its ability to participate in bioorthogonal reactions makes it particularly valuable in biological and medicinal chemistry.
Propiedades
Número CAS |
94139-00-1 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
[(4Z)-cyclooct-4-en-1-yl] propanoate |
InChI |
InChI=1S/C11H18O2/c1-2-11(12)13-10-8-6-4-3-5-7-9-10/h3-4,10H,2,5-9H2,1H3/b4-3- |
Clave InChI |
GYPGHUSMHOALCO-ARJAWSKDSA-N |
SMILES isomérico |
CCC(=O)OC1CCC/C=C\CC1 |
SMILES canónico |
CCC(=O)OC1CCCC=CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


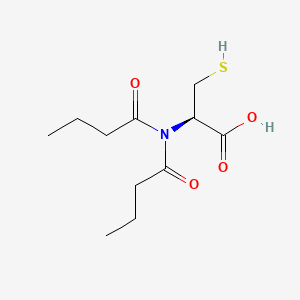

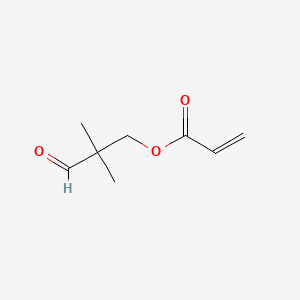
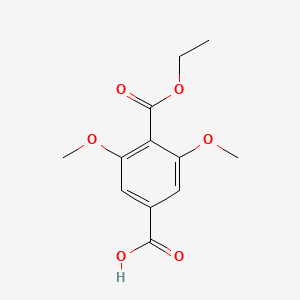
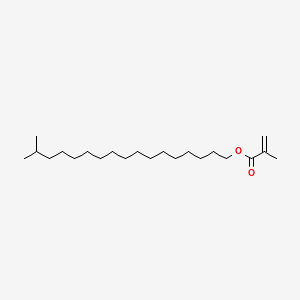
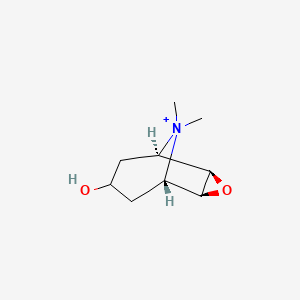
![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B12652573.png)
